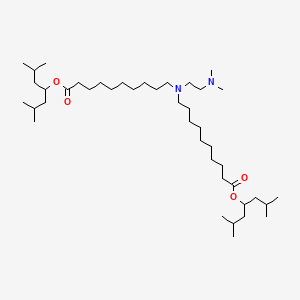
Bis(2,6-dimethylheptan-4-yl) 10,10'-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,6-dimethylheptan-4-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,6-dimethylheptan-4-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) involves multiple steps. One common method includes the reaction of 2,6-dimethylheptan-4-yl with decanoic acid derivatives in the presence of a catalyst. The reaction conditions typically require controlled temperatures and pressures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and consistent product quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Bis(2,6-dimethylheptan-4-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex reaction mechanisms, making it valuable for research and development .
Biology
In biological research, Bis(2,6-dimethylheptan-4-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) is studied for its potential effects on cellular processes. It may be used to investigate the interactions between different biomolecules and to develop new biochemical assays .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may be used as a precursor for the synthesis of pharmaceutical agents or as a tool for drug delivery research .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of Bis(2,6-dimethylheptan-4-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The compound’s structure allows it to bind to specific receptors or enzymes, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate): This compound has a similar structure but with different alkyl groups, leading to variations in its chemical properties and applications.
Bis(2-(dimethylamino)ethyl)ether: This compound is used as an amine catalyst and has different functional groups, resulting in distinct reactivity and applications.
Uniqueness
Bis(2,6-dimethylheptan-4-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C42H84N2O4 |
|---|---|
Molecular Weight |
681.1 g/mol |
IUPAC Name |
2,6-dimethylheptan-4-yl 10-[2-(dimethylamino)ethyl-[10-(2,6-dimethylheptan-4-yloxy)-10-oxodecyl]amino]decanoate |
InChI |
InChI=1S/C42H84N2O4/c1-35(2)31-39(32-36(3)4)47-41(45)25-21-17-13-11-15-19-23-27-44(30-29-43(9)10)28-24-20-16-12-14-18-22-26-42(46)48-40(33-37(5)6)34-38(7)8/h35-40H,11-34H2,1-10H3 |
InChI Key |
CQIMFGZUHVLGMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC(C)C)OC(=O)CCCCCCCCCN(CCCCCCCCCC(=O)OC(CC(C)C)CC(C)C)CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















